

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

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An In-depth Technical Guide to **1-(4-Cyanophenyl)-2,5-dimethylpyrrole**: Properties, Synthesis, and Applications

Introduction

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a multifunctional organic compound that stands at the intersection of materials science, medicinal chemistry, and synthetic methodology. Characterized by a planar, electron-rich 2,5-dimethylpyrrole ring linked to an electron-withdrawing cyanophenyl group, this molecule possesses a unique combination of electronic and structural features.^{[1][2]} These attributes make it a highly valuable building block for the synthesis of complex organic molecules, advanced materials, and potential therapeutic agents.^{[1][3]} This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis via the Paal-Knorr reaction, and an exploration of its current and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** are summarized below. This data provides the foundational information required for its handling, storage, and application in a laboratory setting.

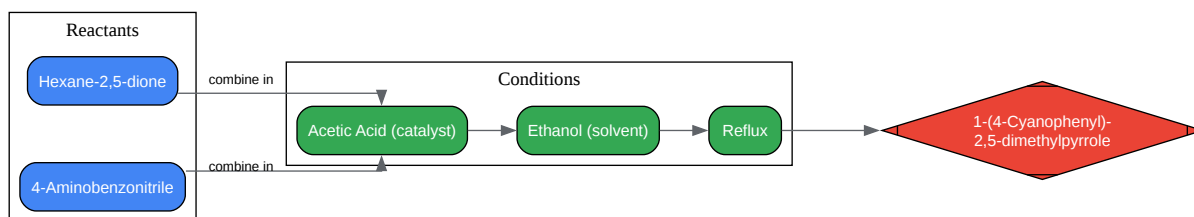
Property	Value	Reference(s)
IUPAC Name	4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile	[2]
Synonyms	1-(4-Cyanophenyl)-2,5-dimethylpyrrole; 2,5-Dimethyl-1-(4-cyanophenyl)pyrrole	[1][2]
CAS Number	119516-86-8	[1][2][4]
Molecular Formula	C ₁₃ H ₁₂ N ₂	[1][2][4]
Molecular Weight	196.25 g/mol	[1][2][4]
Appearance	Light yellow to brown crystalline powder	[1][5]
Melting Point	110 °C	[1][5]
Purity	≥ 98% (GC)	[1][5]
Solubility	Exhibits moderate solubility in common organic solvents.[2]	
Storage Conditions	Store in a dry, sealed container at 2 - 8 °C.[1][5]	

Synthesis and Mechanistic Insights

The construction of the N-arylpyrrole scaffold is most effectively achieved through the Paal-Knorr synthesis, a classic and robust condensation reaction.[6][7] This method remains one of the most attractive routes due to its operational simplicity, the ready availability of starting materials, and generally good yields.[6][8]

The Paal-Knorr Synthesis Workflow

The synthesis involves the reaction of a 1,4-dicarbonyl compound, hexane-2,5-dione, with a primary aromatic amine, 4-aminobenzonitrile, typically under weakly acidic conditions which catalyze the reaction.[9]



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Caption: General workflow for the Paal-Knorr synthesis of the target compound.

Experimental Protocol: Synthesis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

This protocol describes a standard laboratory procedure for the synthesis using conventional heating.

Materials:

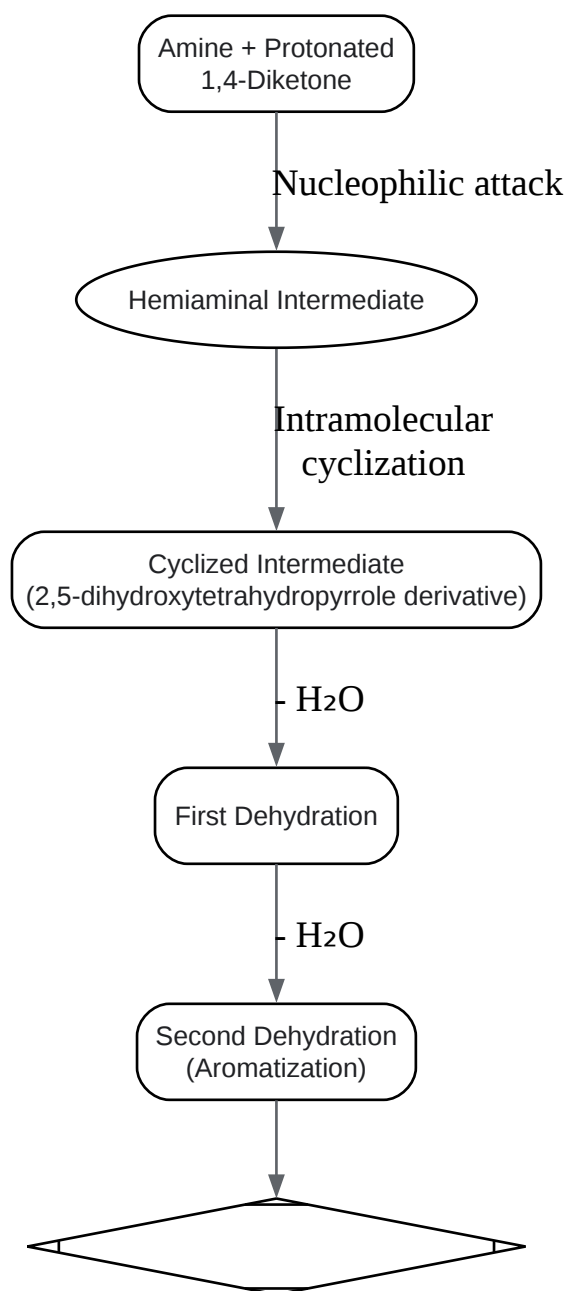
- Hexane-2,5-dione (1.0 eq)
- 4-Aminobenzonitrile (1.0 eq)
- Glacial Acetic Acid (catalytic amount, ~5-10 mol%)
- Ethanol (or Toluene) as solvent
- Round-bottom flask equipped with a reflux condenser
- Standard glassware for work-up and purification

Procedure:

- **Reaction Setup:** To a round-bottom flask, add 4-aminobenzonitrile and dissolve it in a suitable volume of ethanol.
- **Addition of Reagents:** Add hexane-2,5-dione (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid. The acid serves to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.^[10]
- **Reaction Execution:** Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
- **Isolation:** Combine the fractions containing the pure product and evaporate the solvent to yield **1-(4-cyanophenyl)-2,5-dimethylpyrrole** as a crystalline solid.

Reaction Mechanism

The Paal-Knorr synthesis proceeds through a well-elucidated pathway involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrrole ring.^{[6][7]}



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Caption: The key mechanistic steps of the acid-catalyzed Paal-Knorr pyrrole synthesis.

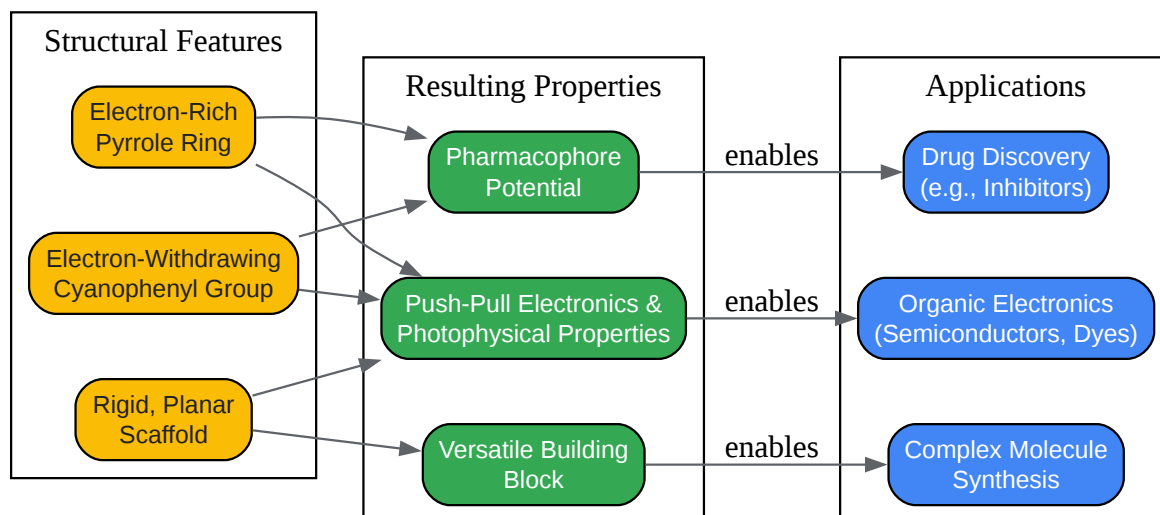
Spectroscopic Characterization

The structural identity of **1-(4-Cyanophenyl)-2,5-dimethylpyrrole** can be unequivocally confirmed by standard spectroscopic methods. The following table outlines the expected spectral data based on its molecular structure.

Technique	Expected Observations
^1H NMR	δ ~7.7-7.8 ppm (d, 2H, Ar-H ortho to CN) δ ~7.4-7.5 ppm (d, 2H, Ar-H meta to CN) δ ~5.9-6.0 ppm (s, 2H, Pyrrole H) δ ~2.0-2.1 ppm (s, 6H, Methyl H)
^{13}C NMR	δ ~140-145 ppm (Ar C-N) δ ~132-134 ppm (Ar C-H) δ ~128-130 ppm (Pyrrole C-CH ₃) δ ~125-127 ppm (Ar C-H) δ ~118-120 ppm (C \equiv N) δ ~110-115 ppm (Ar C-CN) δ ~106-108 ppm (Pyrrole C-H) δ ~12-14 ppm (Methyl C)
FT-IR (cm ⁻¹)	~3100-3000 (Aromatic C-H stretch)~2950-2850 (Aliphatic C-H stretch)~2230-2220 (Strong, sharp C \equiv N stretch)~1600, 1510, 1450 (Aromatic C=C stretch)
Mass Spec (EI)	m/z = 196 [M] ⁺

Applications and Research Interest

The unique juxtaposition of an electron-donating pyrrole and an electron-accepting cyanophenyl group imparts desirable properties for a range of high-value applications.[\[1\]](#)[\[2\]](#)



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- To cite this document: BenchChem. ["1-(4-Cyanophenyl)-2,5-dimethylpyrrole" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037570#1-4-cyanophenyl-2-5-dimethylpyrrole-chemical-properties]

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